molecular formula C₂₀H₂₃NO₁₂ B015334 beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate CAS No. 3053-17-6

beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate

Cat. No. B015334
CAS RN: 3053-17-6
M. Wt: 469.4 g/mol
InChI Key: ILJYBOOYGRDODX-LCWAXJCOSA-N
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Description

Beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate is a chemical compound used in scientific research. It is commonly referred to as ONPG and is a colorless substrate that is widely used in biochemical experiments to detect the presence of beta-galactosidase enzyme activity.

Scientific Research Applications

Enzymatic Activity and Gene Expression Visualization

PET Tracers for LacZ Gene Expression : A derivative of the chromogenic beta-galactosidase substrate was synthesized for potential use in visualizing LacZ gene expression via positron emission tomography (PET). Although the compounds showed higher uptake in beta-gal expressing cells, they were deemed unsuitable as LacZ reporter probes due to substantial leakage of the hydrolysis product from the cells, suggesting a need for further structural modifications for in vivo imaging probes (Celen et al., 2008).

Chemical Synthesis and Structural Analysis

Glycosylation and Acetal Migration Studies : Research on the synthesis of disaccharides involving beta-D-Galactopyranoside derivatives has provided insights into glycosylation processes and acetal migration. These studies have led to the synthesis of complex sugar molecules, offering a deeper understanding of carbohydrate chemistry and its implications for developing synthetic methodologies (Abbas et al., 1981).

Solid-State Analysis : The crystal structure and solid-state NMR analysis of nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosides were conducted to understand the molecular configurations and interactions within the crystalline state. These studies highlight the significance of structural analysis in the context of carbohydrate chemistry and its applications (Temeriusz et al., 2005).

Enzymatic Synthesis of Disaccharides : The application of selectively acylated glycosides for the enzymatic synthesis of disaccharides demonstrates the utility of beta-D-Galactopyranoside derivatives in creating complex sugar structures through biological catalysts. This approach offers potential for the synthesis of bioactive glycosides with specific structural features (Simerská et al., 2008).

Biosensing Applications

Detection of Escherichia coli : Utilizing the enzymatic activity of beta-galactosidase from Escherichia coli, a boron-doped diamond biosensor was developed for the detection of E. coli contamination in foodstuffs. This method exploits the hydrolysis of o-nitrophenyl-beta-D-galactopyranose to detect E. coli efficiently, highlighting the practical applications of beta-D-Galactopyranoside derivatives in biosensing technologies (Majid et al., 2008).

Mechanism of Action

Target of Action

The primary target of O-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside is the enzyme β-galactosidase . This enzyme plays a crucial role in lactose metabolism, where it catalyzes the hydrolysis of lactose into glucose and galactose .

Mode of Action

O-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside acts as a substrate for β-galactosidase . When this compound is cleaved by the enzyme, it releases o-nitrophenol , which can be quantified by colorimetric detection . This interaction allows for the investigation of the enzyme’s activity and mechanisms .

Biochemical Pathways

The compound is involved in the lactose metabolism pathway . By acting as a substrate for β-galactosidase, it aids in the breakdown of lactose, a disaccharide found in milk. The hydrolysis of this compound by β-galactosidase mimics the natural process of lactose digestion, providing insights into the enzyme’s function and the overall pathway .

Pharmacokinetics

It is soluble in Chloroform, DMF, DMSO, Ethyl Acetate, and Methanol , suggesting that it could be well-absorbed in the body. It is recommended to be stored at -20° C, indicating that it may require specific conditions for stability .

Result of Action

The cleavage of O-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside by β-galactosidase results in the release of o-nitrophenol . This compound can be detected colorimetrically, providing a quantitative measure of β-galactosidase activity . This can be particularly useful in diagnosing conditions like lactose intolerance or lysosomal storage disorders, where β-galactosidase activity may be altered .

Action Environment

The action of O-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside is influenced by environmental factors such as temperature and pH. For instance, its storage at -20° C suggests that low temperatures may be necessary for maintaining its stability . Additionally, the activity of β-galactosidase, its target enzyme, is known to be affected by pH, with optimal activity often observed at slightly acidic to neutral pH levels .

Safety and Hazards

Beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate may be harmful if inhaled, absorbed through skin, or swallowed. It may cause respiratory tract irritation, skin irritation, and eye irritation . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .

properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)20(33-16)32-15-8-6-5-7-14(15)21(26)27/h5-8,16-20H,9H2,1-4H3/t16-,17+,18+,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJYBOOYGRDODX-LCWAXJCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3053-17-6
Record name beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003053176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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